An In-depth Technical Guide to the Chemical Properties of 1-Phenylbut-2-yn-1-one
An In-depth Technical Guide to the Chemical Properties of 1-Phenylbut-2-yn-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Ynone Scaffold as a Versatile Tool in Synthesis
1-Phenylbut-2-yn-1-one (CAS No. 6710-62-9) is an α,β-alkynyl ketone, a class of compounds commonly referred to as ynones. This molecule possesses a unique electronic structure, characterized by a conjugated system comprising a phenyl ring, a carbonyl group, and a carbon-carbon triple bond. This arrangement renders the molecule highly electrophilic at both the carbonyl carbon and the β-alkynyl carbon, making it a powerful and versatile building block in organic synthesis. For researchers in drug development, the ynone moiety serves as a valuable synthon for the construction of complex heterocyclic scaffolds, which are prevalent in a vast array of pharmacologically active agents. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of 1-Phenylbut-2-yn-1-one, offering field-proven insights for its effective application in research and development.
I. Core Molecular and Physical Properties
1-Phenylbut-2-yn-1-one is a molecule with the chemical formula C₁₀H₈O. Its structure features a benzoyl group attached to a 1-butyne fragment. The inherent polarity and conjugated nature of the molecule dictate its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 6710-62-9 | [1][2] |
| Molecular Formula | C₁₀H₈O | [1][2] |
| Molecular Weight | 144.17 g/mol | [1] |
| Canonical SMILES | CC#CC(=O)C1=CC=CC=C1 | [2] |
| Synonyms | 2-Butynophenone, Tetrolophenone, Butynophenone | [2] |
| Solubility | Very slightly soluble in water (0.19 g/L at 25 °C) | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
II. Synthesis of 1-Phenylbut-2-yn-1-one: An Experimental Protocol
The most direct and common synthesis of 1-Phenylbut-2-yn-1-one involves the oxidation of its corresponding secondary propargyl alcohol, 1-phenylbut-2-yn-1-ol. This transformation is a cornerstone of ynone synthesis, selectively converting the alcohol to a ketone without affecting the sensitive alkyne moiety. Activated manganese dioxide (MnO₂) is a preferred oxidant for this purpose due to its high selectivity for allylic and propargylic alcohols, mild reaction conditions, and ease of removal from the reaction mixture.
The choice of MnO₂ is causal; harsher oxidants like chromates could lead to over-oxidation or degradation of the triple bond. The reaction is typically performed in an inert chlorinated solvent like dichloromethane (CH₂Cl₂) at or slightly below room temperature to maintain selectivity and prevent side reactions. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the disappearance of the alcohol starting material and the appearance of the more nonpolar ynone product.
Experimental Protocol: Oxidation of 1-Phenylbut-2-yn-1-ol
This protocol is based on a well-established procedure for the selective oxidation of propargylic alcohols.[3]
Step 1: Precursor Synthesis (Optional but Recommended) The precursor, 1-phenylbut-2-yn-1-ol, can be synthesized via the nucleophilic addition of a propynyl Grignard or lithium reagent to benzaldehyde.[4]
Step 2: Oxidation Reaction Setup
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To a round-bottomed flask charged with a magnetic stir bar, add activated manganese dioxide (MnO₂, ~10 equivalents) and dichloromethane (CH₂Cl₂).
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Cool the resulting suspension to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen). This initial cooling helps to manage any initial exotherm.
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Dissolve 1-phenylbut-2-yn-1-ol (1.0 equivalent) in a minimal amount of CH₂Cl₂.
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Add the solution of the alcohol dropwise to the stirred MnO₂ suspension over 15-20 minutes.
Step 3: Reaction Execution and Monitoring
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
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Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The ynone product will have a higher Rf value than the starting alcohol.
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The reaction is typically complete within 4-6 hours, as indicated by the full consumption of the starting material.
Step 4: Work-up and Purification
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.
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Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.
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Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by silica gel column chromatography to yield pure 1-Phenylbut-2-yn-1-one.
III. Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of 1-Phenylbut-2-yn-1-one. The following are the expected characteristic signals in various spectroscopic analyses.
| Technique | Characteristic Features |
| ¹H NMR | Phenyl Protons (H-Ar): Multiplets in the range of δ 7.5-8.2 ppm. Protons ortho to the carbonyl group are typically deshielded and appear further downfield. Methyl Protons (-CH₃): A singlet around δ 2.1 ppm. |
| ¹³C NMR | Carbonyl (C=O): A signal in the downfield region, typically around δ 175-180 ppm. Alkynyl Carbons (C≡C): Two distinct signals expected between δ 75-95 ppm. Phenyl Carbons (C-Ar): Multiple signals in the aromatic region of δ 128-136 ppm. Methyl Carbon (-CH₃): An upfield signal around δ 4-5 ppm. |
| Infrared (IR) | C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹. C≡C Stretch: A medium to weak absorption band around 2200-2230 cm⁻¹. The conjugation to the carbonyl group influences this frequency. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z = 144.17. Major Fragments: Expect fragmentation patterns corresponding to the loss of CO (m/z = 116) and the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105). |
IV. Chemical Reactivity: A Hub for Molecular Diversity
The reactivity of 1-Phenylbut-2-yn-1-one is dominated by its electrophilic nature, providing two primary sites for nucleophilic attack. This dual reactivity is the foundation of its utility in constructing diverse molecular architectures.
Conjugate (Michael) Addition
The β-carbon of the alkyne is highly electrophilic due to conjugation with the carbonyl group. This makes the ynone an excellent Michael acceptor for a wide range of soft nucleophiles.
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Mechanism Insight: The reaction proceeds via the attack of a nucleophile (Nu⁻) on the β-alkynyl carbon. The resulting enolate intermediate is then protonated to yield the β-substituted-α,β-unsaturated ketone. This reaction is highly valuable for forming new carbon-heteroatom or carbon-carbon bonds.
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Applicable Nucleophiles: A broad range of nucleophiles can be employed, including amines, thiols, and stabilized carbanions (e.g., enolates). The choice of nucleophile directly dictates the functionality introduced into the product.[3][5]
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Significance in Drug Development: The resulting enaminones (from amine addition) or thioenones (from thiol addition) are key intermediates for synthesizing a plethora of heterocyclic systems, such as pyrimidines, pyridines, and thiazoles, many of which exhibit significant biological activity.[6]
Cycloaddition Reactions
The activated triple bond of 1-Phenylbut-2-yn-1-one can participate as a dienophile or dipolarophile in various cycloaddition reactions, providing rapid access to cyclic and heterocyclic systems.
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[3+2] Cycloadditions: With 1,3-dipoles such as azides or nitrile oxides, 1-phenylbut-2-yn-1-one can undergo Huisgen cycloadditions to form five-membered heterocycles like triazoles and isoxazoles. These scaffolds are considered "privileged structures" in medicinal chemistry due to their favorable drug-like properties.
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Diels-Alder Type Reactions: While less common for alkynes compared to alkenes, ynones can react with electron-rich dienes under thermal or Lewis acid-catalyzed conditions to form six-membered rings.
The ability to rapidly construct complex ring systems from a relatively simple, linear precursor underscores the strategic importance of 1-Phenylbut-2-yn-1-one in synthetic campaigns targeting novel therapeutic agents.
V. Applications in the Synthesis of Bioactive Heterocycles
While direct biological activity data for 1-Phenylbut-2-yn-1-one is not widely reported, its true value lies in its role as a versatile intermediate. The reactivity patterns described above enable its use in the synthesis of compounds with potential therapeutic applications. For instance, the reaction of ynones with guanidine or amidines is a classical and powerful method for constructing substituted pyrimidine rings. The pyrimidine core is central to numerous FDA-approved drugs, including anticancer agents and antivirals.
VI. Safety and Handling
As a laboratory chemical, 1-Phenylbut-2-yn-1-one requires careful handling in a well-ventilated fume hood.
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Hazards: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Storage: It should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.[1]
VII. Conclusion
1-Phenylbut-2-yn-1-one is a powerful electrophilic building block with a rich and versatile chemical reactivity profile. Its ability to undergo conjugate additions and participate in cycloaddition reactions makes it an invaluable tool for synthetic chemists, particularly those in the field of drug discovery and development. A thorough understanding of its synthesis, characterization, and reactivity allows researchers to strategically leverage this ynone for the efficient construction of complex molecular architectures and novel heterocyclic libraries, paving the way for the discovery of new therapeutic agents.
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